N-Glycinated glucosylsphingosine
Description
Properties
Molecular Formula |
C26H50N2O8 |
|---|---|
Molecular Weight |
519 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-Glycine glucopsychosine; N-Glycinated 1-beta-D-lyso-glucosylceramide |
Origin of Product |
United States |
Synthetic Chemistry and Structural Derivatization of N Glycinated Glucosylsphingosine
Chemical Synthesis Methodologies for N-Glycinated Glucosylsphingosine (B128621)
The creation of N-Glycinated Glucosylsphingosine in a laboratory setting is a multi-step process that hinges on precise chemical reactions to build the molecule from its foundational components. The primary challenge lies in selectively forming an amide bond between the amino group of glucosylsphingosine and the carboxyl group of glycine (B1666218), without altering the molecule's inherent stereochemistry.
Strategies for Glycine Amidation of Sphingosine (B13886) Backbones
The core of the synthesis is the formation of an amide linkage between glucosylsphingosine (also known as lyso-glucosylceramide or lyso-Gb1) and glycine. Glucosylsphingosine itself is a precursor that can be synthesized or isolated; its own synthesis involves the glycosylation of a protected sphingosine derivative with a glucose donor. nih.gov The subsequent amidation to create the N-glycinated product is a strategic chemical step.
A common and effective method involves the coupling of N-protected glycine with glucosylsphingosine. To facilitate the amide bond formation, the carboxylic acid of glycine is typically "activated." This can be achieved using various peptide coupling reagents. The process generally follows these steps:
Protection: The amino group of glycine is protected with a group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to prevent self-coupling.
Activation: The carboxylic acid of the protected glycine is activated using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with N-hydroxysuccinimide (NHS), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Coupling: The activated glycine is then reacted with the free primary amine of the glucosylsphingosine backbone.
Deprotection: The protecting group is removed from the glycine residue to yield the final this compound.
An alternative to using coupling agents is to convert the protected glycine into a more reactive derivative, such as an acyl chloride, which can then react directly with the sphingosine amine. researchgate.net This strategy of attaching a glycine molecule to the amine of the sphingosine core provides a compound with physical and chemical properties that are nearly identical to the native lyso-glycosphingolipid. caymanchem.com
Stereochemical Considerations in Synthesis
Maintaining the correct stereochemistry is paramount during the synthesis of this compound, as biological activity is highly dependent on the specific three-dimensional arrangement of the molecule. The key stereochemical features are:
Sphingosine Backbone: The sphingoid base (sphingosine) in mammals typically has the D-erythro (2S, 3R) configuration. The synthesis must start with or create this specific isomer.
Glycosidic Bond: The glucose molecule is attached to the C1 hydroxyl group of the sphingosine base via a β-glycosidic linkage.
To ensure the correct stereochemical outcome, the synthesis must utilize starting materials with the desired chirality. For example, the synthesis would start with D-erythro-sphingosine and D-glucose derivatives. During the coupling and glycosylation reactions, conditions must be carefully controlled to prevent epimerization (inversion of a stereocenter) or anomerization (formation of the incorrect α-glycosidic linkage). rsc.org Reagent-controlled synthesis strategies can be employed where the stereochemistry of a reagent influences the stereochemical outcome of the reaction. youtube.com The final structure's stereochemistry must be rigorously confirmed as part of the verification process.
Stable Isotope Labeling in this compound Synthesis for Analytical Applications
For quantitative analysis in complex biological samples, particularly using mass spectrometry, it is essential to have a suitable internal standard. This compound can be synthesized with stable isotopes incorporated into its structure for this purpose. caymanchem.com
Traditional stable isotope labeling of glycosphingolipids often involves incorporating isotopes into the fatty acid chain of the ceramide. However, this is not an option for lyso-glycosphingolipids like glucosylsphingosine, as they lack this fatty acid component. caymanchem.com A powerful alternative is to introduce the stable isotopes within the glycine moiety during synthesis. This can be achieved by using isotopically enriched glycine as a starting material, for example:
¹³C-labeling: Using [1,2-¹³C₂]glycine introduces two extra mass units.
¹⁵N-labeling: Using [¹⁵N]glycine adds one extra mass unit.
Deuterium-labeling: Using deuterated glycine (e.g., [D₂]glycine).
This approach creates a synthetic standard that is chemically identical to the target molecule but has a distinct, higher molecular weight. When a known amount of this labeled standard is added to a biological sample, the ratio of the mass spectrometer signal from the endogenous (unlabeled) this compound to the labeled standard allows for precise and accurate quantification. This method is crucial for applications like biomarker monitoring. caymanchem.comnih.gov
Principles of Structural Verification for Synthetic Glycosphingolipids
After synthesis, the identity and purity of this compound must be unequivocally confirmed. This requires a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov
Mass Spectrometry (MS): MS is fundamental for determining the molecular weight and confirming the composition of the synthetic compound. nih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-ToF) provide an accurate mass measurement of the intact molecule, which can be used to confirm its elemental formula. nih.govacs.org
Tandem Mass Spectrometry (MS/MS): In this technique, the isolated molecule is fragmented, and the masses of the fragments are analyzed. The fragmentation pattern serves as a structural fingerprint. nih.govnih.gov For this compound, characteristic fragments would include the loss of the glucose head group, the loss of the glycine residue, and specific cleavages of the sphingosine chain, confirming the connectivity of the different components. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for complete structural elucidation and stereochemical confirmation. rsc.org
¹H NMR: This spectrum shows the number and type of hydrogen atoms. The chemical shifts and coupling constants of the anomeric proton of the glucose unit are particularly important for confirming the β-configuration of the glycosidic bond. rsc.org
¹³C NMR: This provides information on the carbon skeleton of the molecule.
2D NMR Techniques: More advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for a full assignment of the structure and confirming that the glycine is attached to the amine of the sphingosine backbone.
The combination of these methods provides the rigorous verification required to confirm that the synthetic molecule has the correct structure, purity, and stereochemistry. nih.govnih.gov
Data Tables
Table 1: Research Findings on Analytical Verification of Synthetic Glycosphingolipids
| Analytical Technique | Purpose in Structural Verification | Key Findings/Applications | Relevant Sources |
| LC-MS/MS | Separation, identification, and structural characterization of intact molecules. | Provides information on both the glycan and ceramide parts of GSLs from crude lipid preparations. Fragmentation patterns confirm structure. | nih.gov, nih.gov |
| nRP-HPLC-Q/ToF MS | Robust, reproducible quantitative profiling and automated compound identification. | Assigns exact structures with high confidence by correlating fragmentation patterns with biosynthetic pathways and retention times. | nih.gov, ucdavis.edu, acs.org |
| NMR Spectroscopy | Determination of anomeric configuration, linkage positions, and overall 3D conformation. | ¹H and ¹³C NMR confirm the β-linkage of the sugar and the stereochemistry of the sphingoid base. 2D NMR confirms atomic connectivity. | nih.gov, rsc.org |
| Methylation Analysis | Determination of glycosidic linkage positions. | Rigorous method to confirm how the sugar units are connected to each other and to the ceramide backbone. | nih.gov |
| Stable Isotope Labeling | Creation of internal standards for quantitative mass spectrometry. | Glycination with labeled glycine provides an effective standard for lyso-GSLs, which lack a fatty acid for traditional labeling. | caymanchem.com, nih.gov |
Advanced Analytical Methodologies for Glucosylsphingosine Quantification Utilizing N Glycinated Glucosylsphingosine
Principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sphingolipid Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. nih.govresearchgate.net This method is particularly well-suited for the complex task of analyzing sphingolipids in biological matrices. nih.govjst.go.jp
The process begins with the extraction of lipids from a biological sample. The extract is then injected into the LC system, where individual sphingolipid species are separated based on their physicochemical properties, such as polarity. Following separation, the analyte molecules are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.
Inside the mass spectrometer, the ions are first sorted by their mass-to-charge ratio (m/z) in the first quadrupole. Specific precursor ions, corresponding to the sphingolipid of interest, are selected and then fragmented in a collision cell. The resulting product ions are then analyzed in the second quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of specific sphingolipids even in complex mixtures. jst.go.jp
Role of N-Glycinated Glucosylsphingosine (B128621) as an Internal Standard
In quantitative LC-MS/MS analysis, an internal standard (IS) is essential for correcting for variations in sample preparation and instrumental analysis. An ideal internal standard should behave chemically and physically similarly to the analyte of interest but be distinguishable by the mass spectrometer. Isotopically labeled analogs of the analyte are often considered the gold standard for internal standards.
For the quantification of glucosylsphingosine, N-Glycinated glucosylsphingosine serves as an excellent internal standard. While isotopically labeled GlcSph, such as [¹³C₅]-GlcSph, is also used, this compound offers a distinct mass shift due to the addition of a glycine (B1666218) molecule, allowing for clear differentiation from the endogenous analyte. nih.gov Its structural similarity ensures that it co-elutes with the native GlcSph during chromatography and experiences similar ionization efficiency and matrix effects. nih.gov The use of an appropriate internal standard like this compound is critical for achieving accurate and precise quantification. nih.gov
Chromatographic Separation Techniques for Glucosylsphingosine and its Isobaric Analogs
A significant analytical challenge in GlcSph quantification is its separation from isobaric analogs, most notably galactosylsphingosine (psychosine), which has the same molecular weight. nih.govacs.orgwustl.edu Distinguishing between these two isomers is critical as elevated levels of galactosylsphingosine are indicative of Krabbe disease, another lysosomal storage disorder. wustl.edu
Several chromatographic techniques have been developed to achieve this separation:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a widely used technique for separating polar compounds. nih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. This method has proven effective in separating GlcSph and its isomers. researchgate.net
Reversed-Phase Chromatography: While less common for this specific separation due to the polar nature of the analytes, some methods have successfully employed reversed-phase columns with specific mobile phase compositions to resolve GlcSph and galactosylsphingosine. nih.gov
Normal-Phase Chromatography: This technique uses a polar stationary phase and a nonpolar mobile phase. It can also be effective but may suffer from issues with reproducibility. nih.gov
The choice of chromatographic method is crucial for ensuring the specificity of the assay and avoiding erroneous results due to the co-quantification of isobaric interferences. nih.govacs.org
Assay Development and Validation Protocols for Biological Samples
Developing a robust and reliable LC-MS/MS assay for GlcSph quantification in biological samples requires a comprehensive validation process. This ensures the method is fit for its intended purpose, whether for research or clinical diagnostics. nih.govresearchgate.net
Validation protocols typically follow guidelines from regulatory bodies and scientific organizations, such as the Clinical and Laboratory Standards Institute (CLSI). nih.gov Key validation parameters include:
| Validation Parameter | Description |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among a series of measurements of the same sample, typically expressed as intra- and inter-assay variation. nih.govnih.gov |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. nih.govnih.gov |
| Recovery | The efficiency of the extraction process in recovering the analyte from the sample matrix. nih.gov |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions. |
Sensitivity and Specificity Assessments
For a diagnostic biomarker like GlcSph, sensitivity and specificity are paramount.
Sensitivity refers to the ability of the test to correctly identify individuals with the disease (true positive rate). Studies have shown that GlcSph, when measured by LC-MS/MS, has a very high sensitivity for Gaucher disease, often reaching 100%. plos.orgnih.gov
Specificity refers to the ability of the test to correctly identify individuals without the disease (true negative rate). The specificity of GlcSph for Gaucher disease is also reported to be very high, frequently 100%, especially when chromatographic separation from isobaric analogs is achieved. nih.govplos.org
Receiver Operating Characteristic (ROC) curve analysis is often used to evaluate and compare the diagnostic accuracy of different biomarkers. plos.org
Matrix Effects and Compensation Strategies
Biological matrices, such as plasma, serum, and tissue homogenates, are complex mixtures of various components that can interfere with the ionization of the analyte in the mass spectrometer. nih.govtandfonline.com This phenomenon, known as the matrix effect , can lead to ion suppression or enhancement, resulting in inaccurate quantification. nih.govtandfonline.combioanalysis-zone.com
Several strategies are employed to mitigate matrix effects:
Effective Sample Preparation: Thorough extraction and clean-up procedures can remove many of the interfering substances.
Chromatographic Separation: Good chromatographic resolution separates the analyte from co-eluting matrix components.
Use of an Appropriate Internal Standard: As discussed earlier, a stable isotope-labeled or a structurally similar internal standard like this compound that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte. nih.govtandfonline.com
Standard Addition: In this method, known amounts of the analyte are added to the sample matrix to create a calibration curve within the matrix itself, thereby accounting for its specific effects. nih.gov
Application in Preclinical Research for Quantification in Diverse Biological Matrices
The ability to accurately quantify GlcSph in various biological matrices is essential for preclinical research aimed at understanding the pathophysiology of Gaucher disease and evaluating potential therapeutic interventions. nih.govacs.orgresearchgate.net LC-MS/MS methods utilizing this compound or other suitable internal standards have been successfully applied to a range of preclinical models.
Animal models, including mouse and monkey models, are crucial for studying disease progression and testing new treatments. nih.govnih.govmdpi.com Researchers have developed and validated LC-MS/MS methods to measure GlcSph levels in diverse biological matrices from these models, including:
Brain Tissue: Quantification in the brain is particularly important for studying the neurological aspects of Gaucher disease. nih.govacs.orgresearchgate.net
Liver: The liver is a major site of glucosylceramide accumulation, and measuring GlcSph in this organ provides insights into visceral disease. mdpi.com
Plasma and Serum: These are readily accessible matrices for monitoring systemic levels of the biomarker. nih.govnih.gov
Cerebrospinal Fluid (CSF): CSF analysis is critical for assessing the penetration of therapies into the central nervous system and their effect on neurological disease. nih.govmdpi.com
Dried Blood Spots (DBS): DBS offers a minimally invasive method for sample collection, which is advantageous in large-scale screening and preclinical studies. nih.govnih.gov
Detailed research findings from these preclinical studies have demonstrated a strong correlation between elevated GlcSph levels and the pathological features of Gaucher disease. mdpi.commdpi.com Furthermore, these analytical methods have been instrumental in showing that effective therapies lead to a reduction in GlcSph concentrations in various tissues. nih.gov
Below is a table summarizing representative findings from preclinical studies:
| Biological Matrix | Animal Model | Key Finding | Reference |
| Brain | Mouse | Significant elevation of GlcSph in Gaucher disease models compared to wild-type. | nih.govacs.org |
| Brain, CSF, Plasma | Monkey | Correlation between GlcSph levels in CSF and brain, suggesting CSF as a useful surrogate marker for brain pathology. | nih.gov |
| Blood, Organs | Mouse | Subcutaneous administration of lyso-Gb1 led to its accumulation in blood and organs, inducing hematological and visceral changes. | mdpi.com |
Quantification in In Vitro Cell Culture Supernatants and Lysates
The use of in vitro cell culture systems is fundamental for investigating the underlying molecular mechanisms of Gaucher disease and for the preclinical evaluation of novel therapeutic agents. Accurate measurement of glucosylsphingosine in both the cell lysates (intracellular accumulation) and the surrounding culture supernatants (secretion/release) is crucial for these studies. Methodologies employing LC-MS/MS with an appropriate internal standard like this compound are well-suited for this application.
While specific protocols detailing the use of this compound in cell culture are not extensively published, the principles are directly adapted from well-established methods for biofluids and tissues. The process generally involves the following steps:
Sample Collection: Supernatants are collected and centrifuged to remove cellular debris. Cells are washed and then lysed using appropriate buffers, often containing detergents to solubilize membranes.
Internal Standard Spiking: A known concentration of this compound is added to each lysate and supernatant sample at the beginning of the extraction process.
Extraction: A liquid-liquid or solid-phase extraction is performed to isolate the lipids, including glucosylsphingosine and the internal standard, from other cellular components.
LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. The chromatographic separation resolves glucosylsphingosine from other lipids, and the mass spectrometer detects and quantifies both the native analyte and the N-glycinated internal standard based on their specific mass-to-charge ratios.
Quantification: The concentration of glucosylsphingosine in the original sample is calculated from the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.
The application of such methods allows for the precise determination of glucosylsphingosine levels in response to various experimental conditions, such as gene knockdown, drug treatment, or other cellular manipulations.
Quantification in Animal Tissues and Biofluids (e.g., brain, liver, spleen, plasma, CSF)
The quantification of glucosylsphingosine in animal models of Gaucher disease is critical for understanding disease pathogenesis and for evaluating the in vivo efficacy of potential therapies. This compound, or analogous isotopically labeled standards, are routinely employed in LC-MS/MS methods for the analysis of a wide array of biological specimens.
Table 1: Performance Characteristics of Glucosylsphingosine Quantification in Human Plasma
| Parameter | Value (Study 1) | Value (Study 2) |
|---|---|---|
| Intra-Assay Variation | 3.1% | 1.8% |
| Inter-Assay Variation | 11.5% | 4.9% |
| Overall Recovery | >96% | Not Reported |
| Linearity | Up to 1000 ng/mL | Not Reported |
Animal Tissues: For tissue analysis, samples such as the brain, liver, and spleen are first homogenized. A protocol for mouse brain and liver tissues involves homogenization in a 2% CHAPS solution, followed by the addition of an internal standard. protocols.io The crude extracts are then directly injected into the LC-MS/MS system. This approach allows for the investigation of tissue-specific accumulation of glucosylsphingosine. Studies in mouse models of Gaucher disease have shown significant elevations of glucosylsphingosine in the brain. nih.gov Furthermore, analysis of peripheral organs in treated mice, including the liver and spleen, has demonstrated markedly elevated levels of lyso-Gb1 compared to control animals. nih.gov
Table 2: Glucosylsphingosine Levels in a Mouse Model of Gaucher Disease
| Tissue/Biofluid | Lyso-Gb1 Levels in Treated Mice | Lyso-Gb1 Levels in Control Mice |
|---|---|---|
| Brain | Significantly Elevated | Baseline Levels |
| Liver | Strongly Elevated | Baseline Levels |
| Spleen | Strongly Elevated | Baseline Levels |
| Heart | Strongly Elevated | Baseline Levels |
| Kidney | Strongly Elevated | Baseline Levels |
The use of this compound or similar internal standards is a critical component of these advanced analytical methodologies, enabling the reliable and accurate quantification of glucosylsphingosine across a diverse range of preclinical and clinical research applications.
Cellular and Subcellular Distribution of Glucosylsphingosine
Lysosomal Compartmentalization and Accumulation Dynamics
The primary site of glucosylsphingosine (B128621) synthesis and accumulation is the lysosome. nih.govjohnshopkins.eduresearchgate.netnih.govnih.gov Within this acidic organelle, glucosylceramide, which builds up due to deficient glucocerebrosidase activity, is converted to glucosylsphingosine by the enzyme acid ceramidase. nih.govjohnshopkins.eduresearchgate.netnih.gov This leads to a significant increase in the concentration of glucosylsphingosine within the lysosome. nih.gov
Studies on Gaucher disease models have shown that this lysosomal accumulation of glucosylsphingosine has profound consequences. The elevated levels of this lipid can induce lysosomal membrane permeabilization, a process where the lysosomal membrane becomes leaky, releasing its contents into the cytoplasm and potentially leading to cell death. nih.gov Furthermore, the accumulation of glucosylsphingosine within the lysosome is linked to the deregulation of the mTORC1 signaling pathway, which in turn interferes with lysosomal biogenesis and autophagy, creating a vicious cycle of lysosomal dysfunction. nih.govjohnshopkins.eduresearchgate.netnih.gov
The levels of glucosylsphingosine can vary significantly between different tissues and cell types. In patients with neuronopathic forms of Gaucher disease, for instance, the brain exhibits markedly elevated levels of glucosylsphingosine compared to non-neuronopathic patients, suggesting a role for this lipid in neurodegeneration. nih.gov
Table 1: Glucosylsphingosine Levels in Tissues from Gaucher Disease Patients
| Tissue | Gaucher Disease Type | Glucosylsphingosine Level (ng/mg protein) |
| Spleen | Type 1 | 54 - 728 |
| Spleen | Type 2 | 133 - 1200 |
| Spleen | Type 3 | 109 - 1298 |
| Liver | All Types | Lower than spleen |
| Brain | Type 1 | 1.0 (within normal range) |
| Brain | Type 2 | 24 - 437 |
| Brain | Type 3 | 14 - 32 |
Data sourced from a study on tissues from patients with Gaucher disease. nih.gov
Extralysosomal Presence and Translocation Mechanisms
Despite its primary accumulation within the lysosome, glucosylsphingosine is not confined to this organelle. Evidence suggests that it can exit the lysosome and distribute to other cellular compartments, most notably the cytoplasm. nih.govnih.govjneurosci.org This translocation is significant because it allows glucosylsphingosine to interact with and influence cytoplasmic components and signaling pathways.
The precise mechanism of glucosylsphingosine's egress from the lysosome is not fully elucidated, but its relatively soluble nature compared to glucosylceramide is thought to facilitate its movement across the lysosomal membrane. nih.gov Once in the cytoplasm, elevated glucosylsphingosine levels have been shown to activate the mTORC1 complex, contributing to the cellular pathology observed in Gaucher disease. nih.gov This extralysosomal presence is a key factor in its ability to exert broader cytotoxic effects.
Association with Cellular Membranes and Lipid Rafts
Glycosphingolipids, the class of lipids to which glucosylsphingosine belongs, are known to be important components of cellular membranes and are particularly enriched in specialized microdomains called lipid rafts. nih.govnih.govyoutube.comyoutube.comsigmaaldrich.com These rafts are dynamic, ordered platforms rich in sphingolipids and cholesterol that play crucial roles in cell signaling and membrane trafficking. nih.govnih.govyoutube.comyoutube.com
In the context of Gaucher disease, the accumulation of glucosylceramide and consequently glucosylsphingosine leads to significant alterations in the composition and structure of lipid rafts. nih.govsigmaaldrich.com Studies on a mouse model of Gaucher disease have revealed a dramatic increase of glucosylceramide within these membrane microdomains. sigmaaldrich.com This altered lipid raft composition can disrupt the normal functioning of proteins that reside in these domains, potentially impairing critical cellular processes and contributing to the disease pathology. nih.gov While the direct association of N-glycinated glucosylsphingosine with lipid rafts has not been specifically studied, it is plausible that it would also partition into these domains, given its structural similarity to other glycosphingolipids.
Table 2: Key Proteins and Lipids Found in Lipid Rafts
| Component | Type | Function/Significance |
| Sphingolipids | Lipid | Structural components, contribute to membrane order. youtube.comyoutube.com |
| Cholesterol | Lipid | "Dynamic glue" that helps maintain raft integrity. youtube.comyoutube.com |
| GPI-anchored proteins | Protein | Involved in signaling and cell adhesion. youtube.comyoutube.com |
| Receptor Tyrosine Kinases | Protein | Key components of signaling pathways. youtube.comyoutube.com |
| G-protein coupled receptors | Protein | Transduce extracellular signals. youtube.comyoutube.com |
Inter-organelle and Intracellular Trafficking of Glucosylsphingosine
The movement of lipids between organelles is a complex and highly regulated process. While the primary pathway for glucosylsphingosine involves its formation in the lysosome and potential translocation to the cytoplasm, its further trafficking within the cell is less clear. The transport of other glycosphingolipids involves vesicular transport mechanisms, moving from their site of synthesis in the endoplasmic reticulum and Golgi apparatus to the plasma membrane. elsevier.com It is possible that once in the cytoplasm, glucosylsphingosine could be incorporated into other organellar membranes, although the specific pathways and protein mediators of this trafficking remain to be identified. The study of its distribution is challenging due to its low abundance in non-pathological states.
Molecular Interactions and Cellular Mechanisms of Action of Glucosylsphingosine
Direct Interactions with Proteins and Enzymes
Glucosylsphingosine (B128621), a deacylated derivative of glucosylceramide, directly interacts with several key proteins and enzymes, influencing their activity and contributing to cellular pathology, particularly in the context of Gaucher disease. nih.govnih.gov One of the primary enzymes that metabolizes glucosylsphingosine is the non-lysosomal β-glucosidase GBA2, which hydrolyzes it into glucose and sphingosine (B13886) at the cytoplasmic surface of the endoplasmic reticulum and cis-Golgi. nih.govnih.govspringermedizin.de
Beyond its role as a substrate, glucosylsphingosine exhibits inhibitory effects on certain enzymes. It has been identified as an inhibitor of Protein Kinase C (PKC), a crucial family of enzymes involved in controlling the function of other proteins through phosphorylation. cloudfront.netanjiechem.com Furthermore, research indicates that glucosylsphingosine can inhibit the broad-specificity cytosolic beta-glucosidase. moleculardepot.com In the context of neurodegenerative diseases, glucosylsphingosine has been shown to promote the pathological aggregation of α-synuclein, a protein centrally implicated in Parkinson's disease. nih.govnih.gov It specifically triggers the formation of oligomeric α-synuclein species that can act as templates for further aggregation within cells and neurons. nih.govnih.gov
| Protein/Enzyme | Nature of Interaction | Outcome of Interaction | References |
|---|---|---|---|
| Non-lysosomal β-glucosidase (GBA2) | Substrate | Hydrolyzed to glucose and sphingosine. | nih.govnih.govspringermedizin.de |
| Protein Kinase C (PKC) | Inhibitor | Inhibition of PKC activity. | cloudfront.netanjiechem.com |
| α-Synuclein | Promoter of Aggregation | Triggers formation of oligomeric species. | nih.govnih.gov |
| Cytosolic beta-glucosidase | Inhibitor | Inhibition of enzyme activity. | moleculardepot.com |
Influence on Intracellular Signaling Pathways
Glucosylsphingosine exerts significant influence over key intracellular signaling cascades, thereby affecting cellular homeostasis and function.
Studies have shown that lysosphingolipids, a class of molecules that includes glucosylsphingosine, are capable of mobilizing calcium from intracellular stores within brain microsomes through various mechanisms. plos.org However, the precise pathways may differ depending on the context. For instance, one study investigating lysosome-destabilizing agents found that, unlike other compounds, the cell death induced by glucosylsphingosine was not dependent on the efflux of lysosomal calcium through the P2X purinergic receptor 4. nih.gov
As noted previously, glucosylsphingosine functions as a direct inhibitor of Protein Kinase C (PKC). cloudfront.netanjiechem.com By inhibiting PKC, glucosylsphingosine can disrupt the vast array of signaling pathways that are regulated by this enzyme, impacting processes such as cell growth, differentiation, and apoptosis.
| Signaling Pathway | Effect of Glucosylsphingosine | Key Findings | References |
|---|---|---|---|
| Calcium Homeostasis | Modulation | Can mobilize calcium from brain microsomes. plos.org Cell death pathway may be independent of lysosomal Ca2+ efflux via P2X purinergic receptor 4. nih.gov | plos.orgnih.gov |
| Protein Kinase C (PKC) Signaling | Inhibition | Acts as a direct inhibitor of PKC. | cloudfront.netanjiechem.com |
Effects on Cellular Processes and Organelle Function
The accumulation of glucosylsphingosine profoundly disrupts fundamental cellular processes and the function of critical organelles, particularly the lysosome and the endoplasmic reticulum.
Elevated levels of glucosylsphingosine are a primary driver of lysosomal dysfunction. nih.govnih.gov Research using induced pluripotent stem cell-derived neurons from patients with neuronopathic Gaucher disease revealed that glucosylsphingosine activates the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). nih.govnih.govjohnshopkins.edu This activation interferes with normal lysosomal biogenesis, leading to a depletion of lysosomes and a blockage of the autophagy pathway. nih.gov Autophagy is a critical cellular recycling process, and its impairment due to glucosylsphingosine accumulation contributes to the buildup of cellular waste, including aggregated proteins like α-synuclein. nih.gov
Furthermore, glucosylsphingosine directly compromises the integrity of the lysosome by inducing lysosomal membrane permeabilization. nih.gov This leakage of lysosomal contents into the cytoplasm is a hallmark of lysosome-dependent cell death. nih.gov The central role of glucosylsphingosine in lysosomal pathology is underscored by the fact that its accumulation, resulting from the deficiency of the enzyme glucocerebrosidase (GCase), leads to defects in both macroautophagy and chaperone-mediated autophagy. nih.gov
The pathophysiology associated with glucosylsphingosine is also linked to stress responses in the endoplasmic reticulum (ER). In Gaucher disease, many mutations in the GBA1 gene result in the production of a misfolded GCase enzyme that is retained within the ER for quality control and refolding attempts. researchgate.net This retention can trigger the Unfolded Protein Response (UPR), a comprehensive ER stress response. researchgate.net While this stress is initiated by the mutant enzyme, glucosylsphingosine itself is directly involved with the ER. After its formation in the lysosome, it can exit into the cytoplasm and become a substrate for GBA2, an enzyme located on the cytoplasmic face of the ER. nih.gov This interaction and the metabolic activities at the ER membrane can contribute to cellular stress.
| Cellular Process/Organelle | Effect of Glucosylsphingosine | Mechanism | References |
|---|---|---|---|
| Lysosomal Function | Dysfunction / Permeabilization | Induces lysosomal membrane permeabilization, leading to cell death. | nih.gov |
| Autophagy | Inhibition / Perturbation | Activates mTORC1, which blocks lysosomal biogenesis and autophagy. | nih.govnih.govjohnshopkins.edu |
| Endoplasmic Reticulum (ER) | Stress Response | Related to the retention of misfolded GCase enzyme that causes its accumulation. researchgate.net Acts as a substrate for the ER-associated enzyme GBA2. nih.gov | nih.govresearchgate.net |
Modulation of Apoptosis and Cell Proliferation
While direct studies on the specific effects of N-Glycinated glucosylsphingosine on apoptosis and cell proliferation are limited, extensive research on its parent compound, glucosylsphingosine (lyso-GL1), provides significant insights into these cellular processes. The accumulation of glucosylsphingosine is a hallmark of Gaucher disease and is implicated in the cytotoxic events observed in this and related neurodegenerative disorders.
Glucosylsphingosine has been demonstrated to induce apoptosis in various cell types. In neuronal cells, its accumulation is associated with increased vulnerability to programmed cell death. For instance, studies using induced pluripotent stem cell (iPSC)-derived neurons from patients with neuronopathic Gaucher disease have shown higher levels of Annexin V, a marker for apoptosis, compared to healthy control neurons. nih.gov The addition of exogenous glucosylsphingosine to wild-type neurons was found to replicate this pro-apoptotic effect in a dose-dependent manner. nih.gov This suggests that glucosylsphingosine plays a direct role in triggering the apoptotic cascade in neurons.
The proposed mechanism for glucosylsphingosine-induced apoptosis involves the permeabilization of the lysosomal membrane. mdpi.com This disruption leads to the release of lysosomal contents into the cytosol, a critical event that can initiate cell death pathways. mdpi.com In cancer cell lines, such as human breast cancer cells (MCF7), glucosylsphingosine has been shown to induce cell death in a dose-dependent manner, with LC50 values indicating significant cytotoxicity. mdpi.com Interestingly, even at sublethal concentrations, glucosylsphingosine can inhibit cell growth, suggesting a dual role in controlling cell population through both apoptosis and inhibition of proliferation. mdpi.com
Furthermore, the pro-apoptotic effects of glucosylsphingosine have been linked to the activation of specific signaling pathways. One such pathway involves the mammalian target of rapamycin (mTOR). In neuronopathic Gaucher disease models, the accumulation of glucosylsphingosine leads to the hyperactivation of mTOR complex 1 (mTORC1), which in turn disrupts lysosomal function and autophagy, processes critical for cell survival. nih.gov Inhibition of mTOR has been shown to reduce the vulnerability of these mutant neurons to cell death, highlighting the central role of this pathway in glucosylsphingosine-mediated apoptosis. nih.gov
The impact of glucosylsphingosine also extends to other cell types, such as osteoblasts. It has been shown to directly contribute to osteoblast cell death and apoptosis, which may explain the skeletal abnormalities seen in Gaucher disease. nih.gov
Table 1: Research Findings on Glucosylsphingosine's Effects on Apoptosis and Cell Proliferation
| Cell Type | Finding | Implication | Reference |
|---|---|---|---|
| iPSC-derived Neurons | Increased Annexin V levels in Gaucher disease neurons; exogenous glucosylsphingosine induces apoptosis in wild-type neurons. | Implicates glucosylsphingosine in neuronal cell death in neurodegenerative diseases. | nih.gov |
| Human Breast Cancer Cells (MCF7) | Induces dose-dependent cell death and inhibits cell growth at sublethal concentrations. | Suggests potential as an anti-proliferative agent, though its cytotoxicity is a concern. | mdpi.com |
| Neuronopathic Gaucher Disease Model | Activates mTORC1, leading to lysosomal dysfunction and increased apoptosis. | Identifies a key signaling pathway in glucosylsphingosine-induced neurotoxicity. | nih.gov |
Impact on Immune Cell Activation and Inflammatory Responses
The influence of this compound on the immune system is not well-documented. However, its precursor, glucosylsphingosine, is recognized as a potent modulator of immune responses and a key driver of the chronic inflammation characteristic of Gaucher disease. nih.gov
Glucosylsphingosine is known to act as a potent antigen for a specific subset of immune cells called CD1d-restricted natural killer T (NKT) cells. nih.gov The activation of these NKT cells by glucosylsphingosine can trigger a cascade of downstream immune events, including B cell proliferation. nih.gov This is thought to be a contributing factor to the hypergammaglobulinemia (elevated levels of immunoglobulins) often observed in patients with Gaucher disease. nih.gov
The inflammatory role of glucosylsphingosine extends to macrophages, the primary cells that accumulate lipids in Gaucher disease. These "Gaucher cells" are known to secrete a variety of pro-inflammatory cytokines and chemokines. unimib.it Studies have shown that macrophages from Gaucher patients, when stimulated, produce significantly higher levels of inflammatory mediators like IL-1β and IL-6 compared to control macrophages. researchgate.net This suggests that the accumulation of glucosylsphingosine primes these cells for an exaggerated inflammatory response. The activation of the NLRP3 inflammasome, a multi-protein complex that triggers the production of pro-inflammatory cytokines, has been identified as a key mechanism in this process. researchgate.net
Furthermore, the inflammatory environment created by glucosylsphingosine can lead to the recruitment of other immune cells, such as monocytes and neutrophils, to sites of inflammation, thereby perpetuating the inflammatory cycle. nih.govmdpi.com This chronic state of inflammation is believed to contribute to many of the systemic manifestations of Gaucher disease. nih.gov The release of chemokines like MIP-1α and MIP-1β from inflammatory spleen macrophages has also been linked to the presence of glucosylsphingosine. nih.gov
Table 2: Research Findings on Glucosylsphingosine's Impact on Immune Cells and Inflammation
| Immune Cell/Process | Finding | Implication | Reference |
|---|---|---|---|
| CD1d-restricted NKT cells | Glucosylsphingosine is a potent antigen, leading to NKT cell activation. | Triggers downstream immune responses, including B cell proliferation. | nih.gov |
| B cells | Proliferation is triggered by glucosylsphingosine-activated NKT cells. | Contributes to hypergammaglobulinemia in Gaucher disease. | nih.govnih.gov |
| Macrophages (Gaucher cells) | Exhibit inflammasome activation and secrete elevated levels of IL-1β and IL-6. | Central role in the chronic inflammation associated with Gaucher disease. | researchgate.net |
Role in Protein Aggregation and Clearance Mechanisms
While direct evidence for the role of this compound in protein aggregation is scarce, the involvement of its parent compound, glucosylsphingosine, in this process is an area of intense research, particularly in the context of neurodegenerative diseases like Parkinson's disease. Mutations in the GBA gene, which leads to glucosylsphingosine accumulation, are a major genetic risk factor for Parkinson's disease. Current time information in Bangalore, IN.wikipedia.org
Studies have shown that glucosylsphingosine can directly promote the aggregation of α-synuclein, a protein whose misfolding and aggregation are central to the pathology of Parkinson's disease. Current time information in Bangalore, IN.wikipedia.orgnih.gov In vitro experiments have demonstrated that glucosylsphingosine, among other sphingolipids that accumulate in Gaucher disease, can accelerate the aggregation of α-synuclein. Current time information in Bangalore, IN. Specifically, glucosylsphingosine has been shown to trigger the formation of oligomeric α-synuclein species, which are considered to be toxic intermediates in the aggregation process. Current time information in Bangalore, IN.nih.gov
The mechanism by which glucosylsphingosine promotes α-synuclein aggregation is thought to involve the disruption of cellular clearance pathways, particularly the autophagy-lysosomal pathway. The accumulation of glucosylsphingosine due to glucocerebrosidase deficiency leads to lysosomal dysfunction. nih.govnih.gov This impairment of the lysosome, the cell's primary recycling center, hinders the clearance of misfolded and aggregated proteins like α-synuclein.
Furthermore, research in Drosophila models with mutations in the GBA ortholog has shown that glucocerebrosidase deficiency promotes protein aggregation through the dysregulation of extracellular vesicles (EVs). researchgate.netnih.gov This suggests that the pathogenic effects of glucosylsphingosine may extend beyond direct interaction with α-synuclein to influencing intercellular communication and the potential spread of protein aggregates.
The hyperactivation of mTORC1 by elevated glucosylsphingosine levels also plays a role in impairing protein clearance. nih.gov As mTORC1 is a key regulator of autophagy, its overactivation leads to a block in this critical clearance mechanism, further contributing to the accumulation of protein aggregates. nih.gov
Table 3: Research Findings on Glucosylsphingosine's Role in Protein Aggregation and Clearance
| Protein/Process | Finding | Implication | Reference |
|---|---|---|---|
| α-synuclein | Glucosylsphingosine promotes its aggregation and the formation of toxic oligomeric species. | Provides a molecular link between Gaucher disease and Parkinson's disease. | Current time information in Bangalore, IN.wikipedia.orgnih.gov |
| Autophagy-Lysosomal Pathway | Lysosomal function is impaired, and autophagy is blocked due to mTORC1 hyperactivation. | Reduced clearance of misfolded proteins contributes to their aggregation. | nih.govnih.gov |
Investigation of Glucosylsphingosine Biology in Academic Research Models
In Vitro Cellular Model Systems
In vitro models are fundamental for dissecting the cellular and molecular effects of glucosylsphingosine (B128621). These systems allow for controlled experiments to investigate specific pathways and cellular responses.
Primary Cell Cultures and Immortalized Cell Lines
Primary cell cultures, derived directly from tissues, and immortalized cell lines are valuable tools for studying the effects of glucosylsphingosine. nih.gov For instance, the human neuroblastoma cell line SH-SY5Y has been used to create a neuronal cell model of Gaucher disease. nih.gov Treatment of these cells with conduritol B epoxide (CBE), an irreversible inhibitor of glucocerebrosidase (GCase), leads to a significant decrease in GCase activity and a subsequent accumulation of intracellular glucosylceramide, mimicking the biochemical defect in Gaucher disease. nih.gov This model has been instrumental in studying the cellular basis of the neuronopathology associated with the disease. nih.gov
Another example is the use of the cholinergic neuron-like cell line LA-N-2 to study the neurotoxic effects of glucosylsphingosine. nih.gov Exposure of these cells to glucosylsphingosine resulted in shriveled morphology, suppressed neurite outgrowth, and reduced activities of lysosomal enzymes, suggesting a direct role of this lipid in neuronal dysfunction. nih.gov Similarly, normal human skin fibroblasts treated with N-hexyl-O-glucosyl sphingosine (B13886) (HGS), an inhibitor of glucocerebrosidase, exhibit reduced enzyme activity and accumulation of glucocerebroside, creating a chemical model of Gaucher's disease. nih.gov
It's important to note that while immortalized cell lines offer advantages like an unlimited supply and ease of use, they may not fully recapitulate the physiology of primary cells. nih.gov
Induced Pluripotent Stem Cell (iPSC)-Derived Cellular Models
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the modeling of genetic diseases, including Gaucher disease. researchgate.netmdpi.com iPSCs can be generated from patient-derived cells, such as fibroblasts, and then differentiated into disease-relevant cell types like neurons and macrophages, which are the primary cells affected in Gaucher disease. researchgate.netmdpi.com
Studies using iPSC-derived neurons from patients with neuronopathic Gaucher disease (nGD) have provided significant insights into the pathogenic mechanisms of glucosylsphingosine. nih.govnih.govjohnshopkins.edu These models have shown that elevated levels of glucosylsphingosine activate the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), which in turn disrupts lysosomal biogenesis and autophagy. nih.govnih.govjohnshopkins.edu Importantly, these abnormalities could be reversed by inhibiting mTOR or the enzyme responsible for glucosylsphingosine synthesis, acid ceramidase. nih.govnih.govjohnshopkins.edu Furthermore, treating wild-type neurons with exogenous glucosylsphingosine was sufficient to induce mTOR hyperactivation and lysosomal dysfunction, confirming the direct role of this lipid in the observed pathology. nih.govnih.govjohnshopkins.edu
iPSC models have also been used to validate findings from other systems, such as the observation that a deficiency in GCase can impede the clearance of α-synuclein, a protein implicated in Parkinson's disease, a condition with a known genetic link to Gaucher disease. mdpi.com
Gene Editing Approaches in Cell Lines for Glucosylsphingosine Studies
Gene editing technologies, particularly the CRISPR/Cas9 system, have become powerful tools for creating specific genetic modifications in cell lines to study gene function. plos.orgnih.govbiorxiv.orgyoutube.com In the context of glucosylsphingosine research, these techniques can be used to create cell lines with specific mutations in the GBA1 gene, which encodes glucocerebrosidase, to model Gaucher disease.
For example, CRISPR/Cas9 has been used to generate knock-out mutations in genes involved in glycosylation pathways in Chinese hamster ovary (CHO) cells, demonstrating the precision of this technology in modifying cellular machinery. plos.orgnih.govbiorxiv.org While not directly focused on glucosylsphingosine, these studies highlight the potential of using CRISPR/Cas9 to create isogenic cell lines with and without GBA1 mutations. This would allow for a direct comparison of cellular phenotypes and a more precise understanding of the consequences of glucosylsphingosine accumulation, independent of the genetic background of different patient-derived cell lines.
The ability to introduce specific point mutations or deletions in the GBA1 gene in various cell types, including neuronal and immune cells, will be invaluable for dissecting the specific roles of different mutations on glucosylsphingosine levels and downstream pathology. youtube.com
In Vivo Animal Models for Mechanistic Studies
Animal models are indispensable for studying the systemic effects of glucosylsphingosine accumulation and for evaluating potential therapeutic interventions in a whole-organism context.
Genetically Modified Organisms (e.g., knockout, knock-in, transgenic models)
Various genetically modified mouse models have been developed to recapitulate different aspects of Gaucher disease. nih.govresearchgate.net These include models with Gba1 (the mouse homolog of human GBA1) point mutations (knock-in), complete gene inactivation (knockout), and transgenic models overexpressing disease-related proteins. nih.govjci.orgjneurosci.org
Knock-in models carrying specific Gba1 point mutations, such as D409V, V394L, and N370S, have been instrumental in studying the tissue- and age-dependent accumulation of glucosylceramide and glucosylsphingosine. nih.govresearchgate.net These models have revealed that the accumulation of these lipids varies significantly between different tissues and with different mutations, providing insights into the phenotypic heterogeneity of Gaucher disease. nih.govresearchgate.net
Knockout models , where the Gba1 gene is completely inactivated, often exhibit severe phenotypes and early lethality, highlighting the essential role of GCase. nih.gov Conditional knockout models, where Gba1 is deleted in specific cell types (e.g., neurons or microglia), have been crucial in dissecting the cell-autonomous roles of GCase deficiency. jci.org For instance, neuron-specific Gba1 knockout mice develop severe neurodegeneration and accumulate glucosylsphingosine, recapitulating key features of neuronopathic Gaucher disease, while microglia-specific knockout does not induce disease on its own. jci.org
Transgenic models have been used to study the interplay between GBA1 mutations and other neurodegenerative diseases, such as Parkinson's disease. jneurosci.org By crossing Gba1 mutant mice with mice overexpressing human α-synuclein, researchers have shown that glucosylsphingosine accumulation can promote the pathological aggregation of α-synuclein. jneurosci.org
These genetically modified models have been fundamental in establishing glucosylsphingosine as a key pathogenic molecule in both the visceral and neurological manifestations of Gaucher disease. nih.govjci.orgjneurosci.org
Pharmacological Models (e.g., enzyme inhibition models)
Pharmacological models, created by administering enzyme inhibitors, provide a complementary approach to genetic models for studying the consequences of GCase deficiency. mdpi.comnih.gov The most commonly used inhibitor is conduritol β-epoxide (CBE), which irreversibly inhibits GCase. mdpi.comnih.gov
Administration of CBE to wild-type mice leads to a significant elevation of both glucosylceramide and glucosylsphingosine in various tissues, including the brain. mdpi.comnih.gov These models have been valuable for studying the acute effects of GCase inhibition and for testing the efficacy of potential therapies. mdpi.comnih.gov For example, CBE-treated mice have been used to demonstrate that glucosylsphingosine is a more sensitive and selective biomarker for neuronopathic Gaucher disease than glucosylceramide in preclinical models. nih.gov
Another pharmacological approach involves the use of inhibitors for other related enzymes, such as the non-lysosomal β-glucosidase (GBA2). nih.gov Studies using the GBA2 inhibitor N-butyldeoxygalactonojirimycin (NB-DGJ) have shown that its inhibition leads to an elevation of glucosylceramide but not glucosylsphingosine, helping to delineate the specific pathways of lipid accumulation. nih.gov
While useful, it is important to consider that pharmacological inhibitors may have off-target effects. nih.gov For example, CBE can also inhibit GBA2 at higher concentrations. nih.gov
Research Findings from In Vitro and In Vivo Models
| Model System | Key Findings | References |
|---|---|---|
| Primary Cell Cultures and Immortalized Cell Lines | Glucosylsphingosine induces neurotoxicity, including shriveled morphology and suppressed neurite outgrowth in neuronal cell lines. Inhibition of GCase in cell lines leads to the accumulation of glucosylceramide, creating a cellular model of Gaucher disease. | nih.govnih.govnih.gov |
| Induced Pluripotent Stem Cell (iPSC)-Derived Cellular Models | Elevated glucosylsphingosine in iPSC-derived neurons from Gaucher patients activates the mTORC1 pathway, leading to lysosomal dysfunction and impaired autophagy. Inhibition of acid ceramidase or mTOR can reverse these pathological changes. | mdpi.comnih.govnih.govjohnshopkins.edu |
| Genetically Modified Organisms (e.g., knockout, knock-in, transgenic models) | Neuron-specific knockout of Gba1 in mice causes severe neurodegeneration and glucosylsphingosine accumulation. Different Gba1 point mutations lead to varying levels of glucosylsphingosine accumulation in different tissues. Glucosylsphingosine promotes α-synuclein pathology in mouse models of Parkinson's disease. | nih.govjci.orgjneurosci.orgresearchgate.netnih.gov |
| Pharmacological Models (e.g., enzyme inhibition models) | Inhibition of GCase with CBE in mice leads to elevated levels of glucosylsphingosine in the brain. Glucosylsphingosine is a more sensitive biomarker than glucosylceramide for neuronopathic Gaucher disease in preclinical models. | mdpi.comnih.gov |
Characterization of Biochemical and Cellular Aberrations in Animal Models
Information regarding the characterization of biochemical and cellular aberrations specifically for N-Glycinated glucosylsphingosine in animal models is not available in the current scientific literature.
While this compound is available as a research compound, published academic studies detailing its effects in in vivo animal models are not found. Research in this area has predominantly focused on its parent compound, glucosylsphingosine (GlcSph), in the context of Gaucher Disease (GD).
GD is a lysosomal storage disorder resulting from a deficiency in the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide (GlcCer) and its deacylated form, glucosylsphingosine. nih.gov Animal models have been instrumental in understanding the pathophysiology of this disease and the role of GlcSph accumulation.
Biochemical Aberrations in Animal Models of Glucosylsphingosine Accumulation
Studies using various animal models of Gaucher disease, such as knockout mice and chemically induced zebrafish models, have demonstrated significant biochemical disturbances linked to the accumulation of glucosylsphingosine.
In mouse models of neuronopathic Gaucher disease, a significant elevation of GlcSph has been observed in the brain, often more pronounced than the accumulation of GlcCer. nih.gov For instance, homozygous mice with a null glucocerebrosidase allele showed approximately a 100-fold increase in brain GlcSph compared to their unaffected littermates. moleculardepot.com This accumulation begins early in gestation and progresses throughout development. moleculardepot.com
Pharmacologically induced models, such as those using the GCase inhibitor conduritol β-epoxide (CBE), also result in the elevation of both GlcCer and GlcSph in the brains of wild-type mice. nih.gov Furthermore, research in zebrafish models where GCase is selectively inactivated has shown a rapid increase in both GlcCer and GlcSph levels. Current time information in Bangalore, IN.
Beyond lipid accumulation, elevated levels of pro-inflammatory cytokines, including IL-1α, IL-1β, IL-6, and TNF-α, have been documented in the brains of knockout Gaucher disease mouse models. Current time information in Bangalore, IN. This indicates that GlcSph accumulation is associated with a significant inflammatory response within the central nervous system.
Table 1: Summary of Key Biochemical Aberrations in Animal Models of Glucosylsphingosine Accumulation
| Animal Model | Key Biochemical Findings | Reference(s) |
| Gba1 Knockout Mice | ~100-fold elevation of brain GlcSph | moleculardepot.com |
| Elevated pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, TNF-α) in the brain | Current time information in Bangalore, IN. | |
| Reduced brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) | Current time information in Bangalore, IN. | |
| Conduritol β-epoxide (CBE) treated Mice | Elevation of both GlcCer and GlcSph in the brain | nih.gov |
| GCase-inactivated Zebrafish | Rapid increase in GlcCer and GlcSph accumulation | Current time information in Bangalore, IN. |
This table is interactive. You can sort and filter the data.
Cellular Aberrations in Animal Models of Glucosylsphingosine Accumulation
The biochemical changes driven by glucosylsphingosine accumulation lead to significant cellular pathologies, particularly in the nervous system.
Animal models of neuronopathic Gaucher disease exhibit severe neurodegeneration, neuronal loss, and massive microglial activation and proliferation. Current time information in Bangalore, IN. These cellular events are closely associated with the rapid motor dysfunction observed in these animals. Current time information in Bangalore, IN. Studies have also pointed to the induction of the unfolded protein response (UPR) as a result of endoplasmic reticulum (ER) stress caused by misfolded mutant GCase, a hallmark of Gaucher disease. nih.gov
In vitro studies using induced pluripotent stem cell (iPSC)-derived neurons from neuronopathic GD patients have shown that elevated GlcSph levels can activate the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). nih.gov This activation interferes with lysosomal biogenesis and autophagy, suggesting a direct link between GlcSph and cellular dysfunction. nih.gov
Table 2: Overview of Cellular Aberrations in Animal Models with Elevated Glucosylsphingosine
| Animal Model/System | Key Cellular Findings | Reference(s) |
| Gba1 Knockout Mice | Severe neurodegeneration and neuronal loss | Current time information in Bangalore, IN. |
| Massive microglial activation and proliferation | Current time information in Bangalore, IN. | |
| Endoplasmic Reticulum (ER) stress and Unfolded Protein Response (UPR) | nih.gov | |
| nGD iPSC-derived neurons | Activation of mTORC1 | nih.gov |
| Interference with lysosomal biogenesis and autophagy | nih.gov |
This table is interactive. You can sort and filter the data.
Future Research Trajectories and Unanswered Questions in N Glycinated Glucosylsphingosine and Glucosylsphingosine Research
Development of Novel N-Glycinated Glycosphingolipid Derivatives for Research Tool Development
The synthesis of specialized molecular probes is fundamental to advancing our understanding of the intricate roles of glycosphingolipids. A promising avenue of research lies in the creation of novel N-glycinated glycosphingolipid derivatives, such as N-Glycine Glucosylsphingosine (B128621), which serve as invaluable tools for a variety of biochemical applications. moleculardepot.com The development of these derivatives is crucial for several reasons.
The chemical synthesis of glycosphingolipids is a complex process. mdpi.com However, the ability to create custom-designed molecules like N-glycinated derivatives opens up new possibilities for research. These synthetic compounds can be used as standards for mass spectrometry, as probes to study enzyme kinetics, and to investigate the interactions of glucosylsphingosine with other molecules. The synthesis of N-substituted glycine (B1666218) derivatives, for instance, provides a versatile platform for creating a library of compounds with varying properties. nih.gov
Future research in this area will likely focus on:
Expanding the toolkit of N-glycinated derivatives: Creating a wider range of these molecules with different acyl chain lengths, glycan modifications, and labels (e.g., fluorescent tags, biotin) will enable more sophisticated experimental designs.
Improving synthetic efficiency: Developing more efficient and cost-effective methods for the synthesis of these complex molecules is essential to make them more accessible to the broader research community. researchgate.net
Application in functional studies: Utilizing these novel derivatives to probe the specific functions of N-glycinated glucosylsphingosine in cellular processes and to identify its binding partners.
A commercially available example of such a research tool is N-Glycine Glucosylsphingosine (d18:1), which is described as a molecular tool for various biochemical applications. moleculardepot.com
| Compound Name | Description | Application |
|---|---|---|
| N-Glycine Glucosylsphingosine (d18:1) | A glycosphingolipid composed of a glycine amino acid linked to a glucosylsphingosine molecule. moleculardepot.com | Molecular tool for biochemical applications. moleculardepot.com |
Advancements in High-Throughput Analytical Platforms for Glucosylsphingosine Profiling
The ability to accurately and efficiently measure glucosylsphingosine levels is critical for both research and clinical applications. Recent years have seen significant advancements in high-throughput analytical platforms, which have revolutionized the study of this important biomarker.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for the quantification of glucosylsphingosine. plos.org This technique offers high sensitivity and specificity, allowing for the detection of glucosylsphingosine at nanomolar concentrations in various biological matrices, including plasma. nih.gov The development of rapid mass spectrometric methods has been a key advancement, enabling more efficient analysis of large sample cohorts. nih.gov
Future advancements in this field are expected to focus on:
Increased throughput and automation: Further miniaturization and automation of sample preparation and analysis will be crucial for large-scale clinical studies and screening programs. nih.gov
Multiplexing capabilities: Developing methods to simultaneously quantify a panel of sphingolipids and other related metabolites will provide a more comprehensive picture of the metabolic dysregulation in disease states.
Enhanced sensitivity: Improving the lower limit of quantification will be important for studying the subtle changes in glucosylsphingosine levels in pre-symptomatic individuals and for monitoring therapeutic responses more effectively. nih.gov
The utility of these advanced analytical platforms has been demonstrated in numerous studies. For example, they have been instrumental in establishing glucosylsphingosine as a sensitive and specific biomarker for Gaucher disease, aiding in diagnosis and therapeutic monitoring. moleculardepot.comnih.govoup.comalliedacademies.org
| Analytical Platform | Key Features | Research Application |
|---|---|---|
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | High sensitivity and specificity for quantifying glucosylsphingosine. plos.org | Primary diagnosis and follow-up monitoring in Gaucher disease. plos.org |
| Quantitative High-Throughput Screening (qHTS) Assays | Amenable to screening large compound libraries for potential therapeutics. nih.gov | Identification of small-molecule stabilizers of glucocerebrosidase. nih.govnih.gov |
Elucidation of Broader Physiological and Pathophysiological Roles of Glucosylsphingosine Beyond Lysosomal Storage Disorders
While the role of glucosylsphingosine in Gaucher disease is well-established, emerging evidence suggests that this lipid may have broader physiological and pathophysiological roles that extend beyond lysosomal storage disorders.
Research has implicated glucosylsphingosine in the pathology of other neurodegenerative diseases, such as Parkinson's disease. nih.gov Studies have shown that glucosylsphingosine can promote the aggregation of α-synuclein, a key event in the development of Parkinson's disease. nih.gov Furthermore, glucosylsphingosine has been found to be toxic to neuronal cells, suggesting a direct role in neurodegeneration. nih.gov
Beyond the nervous system, glucosylsphingosine has been shown to have effects on other tissues and cell types. For example, it can interfere with the normal function of osteoblasts, potentially contributing to the skeletal abnormalities seen in Gaucher disease. nih.gov It has also been shown to induce hematological changes in mouse models. researchgate.net More recently, studies have indicated that glucosylsphingosine can induce cell death in cancer cells, suggesting a potential therapeutic application for this lipid or its derivatives. nih.gov
Unanswered questions that will drive future research include:
Role in other neurodegenerative diseases: Investigating the potential involvement of glucosylsphingosine in other neurodegenerative conditions, such as Alzheimer's disease and multiple sclerosis.
Impact on the immune system: Further exploring the effects of glucosylsphingosine on immune cell function and its role in the inflammatory processes associated with various diseases.
Therapeutic potential: Evaluating the potential of targeting glucosylsphingosine metabolism or signaling pathways for the treatment of cancer and other diseases.
Deeper Understanding of Glucosylsphingosine's Molecular Interaction Partners and Downstream Effectors
To fully comprehend the diverse biological effects of glucosylsphingosine, it is essential to identify its molecular interaction partners and elucidate the downstream signaling pathways it modulates. While our understanding in this area is still evolving, several key interaction partners and downstream effectors have been identified.
Glucosylsphingosine has been reported to interact with and modulate the activity of several enzymes and signaling proteins. For instance, it has been shown to:
Inhibit the activity of protein kinase C. nih.gov
Activate phospholipase A2. nih.gov
Deregulate the lysosomal compartment through the mammalian target of rapamycin (B549165) complex 1 (mTORC1). oup.comjohnshopkins.edu
These interactions can have profound effects on cellular function, influencing processes such as cell growth, proliferation, and survival. The activation of the cAMP signaling pathway by glucosylsphingosine is another important downstream effect that has been identified. nih.gov
Future research efforts should be directed towards:
Comprehensive interactome analysis: Employing unbiased, large-scale approaches, such as affinity purification-mass spectrometry and yeast two-hybrid screening, to identify the complete set of glucosylsphingosine-binding proteins.
Validation of interactions: Confirming the identified interactions using orthogonal methods and characterizing the binding affinity and kinetics.
Functional characterization of downstream pathways: Delineating the precise signaling cascades that are activated or inhibited by glucosylsphingosine and determining their contribution to the observed cellular phenotypes.
Exploration of Glucosylsphingosine Dynamics in Cellular Homeostasis Under Non-Pathological Conditions
A significant gap in our knowledge is the role of glucosylsphingosine in cellular homeostasis under non-pathological conditions. In healthy individuals, glucosylsphingosine is present at very low or minute levels. nih.gov This has led to the prevailing view that it is primarily a cytotoxic metabolite that accumulates only in disease states.
However, it is possible that at these low basal levels, glucosylsphingosine may have subtle but important physiological functions that have yet to be discovered. The de novo synthesis of glycosphingolipids is a fundamental cellular process, and it is conceivable that glucosylsphingosine, as an intermediate or byproduct of this pathway, may play a regulatory role. nih.gov
Key questions that need to be addressed in future research include:
Basal turnover and regulation: What are the precise mechanisms that control the synthesis, degradation, and transport of glucosylsphingosine in healthy cells to maintain its low basal levels?
Subtle signaling roles: Does basal glucosylsphingosine participate in any signaling pathways under normal physiological conditions?
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying N-glycinated glucosylsphingosine in biological samples?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits ≤0.25 ng/mL) and specificity. Key steps include:
- Lipid extraction using organic solvents (e.g., methanol-chloroform).
- Use of stable isotope-labeled internal standards (e.g., ¹³C₆-glucosylsphingosine) to normalize variability.
- Quantification via transitions such as m/z 462.3 → 264.3 for glucosylsphingosine and m/z 468.3 → 264.3 for isotope-labeled analogs .
- Data Table :
| Matrix | Sensitivity (ng/mL) | Precision (CV%) | Reference |
|---|---|---|---|
| Plasma | 0.25 | <10% | |
| Dried Blood | 1.2 | <15% |
Q. How does this compound contribute to Gaucher disease (GD) pathogenesis?
- Answer : Accumulation occurs due to deficient glucocerebrosidase (GCase) activity, leading to:
- Cytotoxicity : Disruption of lysosomal membrane integrity (e.g., lysosomal membrane permeabilization) and mitochondrial dysfunction .
- Clinical Correlation : Levels >12 ng/mL distinguish GD patients from carriers/controls and correlate with genotype severity (e.g., L444P > N370S mutations) .
Q. What experimental models are suitable for studying glucosylsphingosine toxicity?
- Answer :
- In vitro : Primary neurons or osteoblasts treated with exogenous glucosylsphingosine (10–100 nM) to assess calcium dysregulation or apoptosis .
- In vivo : Conditional Gba1 knockout mice (e.g., 4L;C* mutants), which show brain-specific glucosylsphingosine accumulation (2-fold vs. wild-type) and neuropathology .
Advanced Research Questions
Q. How can contradictory findings about glucosylsphingosine’s role in lysosomal pathology be resolved?
- Answer : Discrepancies arise from:
- Model Systems : Early studies used healthy rat models, which lack GD-specific lipid trafficking defects, unlike patient-derived cells or Gba1 mutants .
- Measurement Artifacts : Older methods (e.g., OPA derivatization) conflate free and cleaved glucosylsphingosine, inflating baseline levels. Modern LC-MS/MS distinguishes these forms .
Q. What statistical frameworks are optimal for analyzing longitudinal glucosylsphingosine data in therapeutic trials?
- Answer :
- Linear Mixed Models : Account for inter-patient variability and repeated measures. Example: A 47.3% reduction in glucosylsphingosine occurs within 6 months of enzyme replacement therapy (ERT) (p < 0.001) .
- Power Calculations : For PD biomarker studies, cohorts of ≥95 subjects per group are needed to detect 0.09 ng/mL differences (SD = 0.22) .
Q. How do glucosylsphingosine levels correlate with genotype-phenotype relationships in GD?
- Answer :
- Homozygosity : N370S/N370S patients show lower levels (median ~50 ng/mL) vs. L444P/L444P (>200 ng/mL), aligning with neuropathic severity .
- Compound Heterozygotes : Levels intermediate (e.g., N370S/L444P ~150 ng/mL) .
- Data Table :
| Genotype | Glucosylsphingosine (ng/mL) | Clinical Phenotype | Reference |
|---|---|---|---|
| N370S/N370S | 50–100 | Non-neuronopathic | |
| L444P/L444P | 200–400 | Neuronopathic |
Q. Can glucosylsphingosine serve as a biomarker for non-GD disorders (e.g., Parkinson’s disease)?
- Answer : Emerging evidence suggests:
- GBA1-PD : Plasma glucosylsphingosine is elevated in GBA1 mutation carriers but does not distinguish PD+ vs. PD− subgroups. CSF/brain measurements may improve specificity .
- NPC Disease : Moderate increases (vs. GD) occur due to lysosomal lipid trafficking defects .
Q. What novel therapeutic strategies target glucosylsphingosine reduction?
- Answer :
- Substrate Reduction Therapy (SRT) : Eliglustat (glucosylceramide synthase inhibitor) reduces glucosylsphingosine by 92% over 8 years .
- Chaperone Therapy : Ambroxol enhances mutant GCase activity, decreasing plasma glucosylsphingosine by 16.9–77.9% in splenectomized patients .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
